molecular formula C9H11NO2 B1358779 4-(1-Hydroxyethyl)benzamide CAS No. 1175301-23-1

4-(1-Hydroxyethyl)benzamide

Cat. No.: B1358779
CAS No.: 1175301-23-1
M. Wt: 165.19 g/mol
InChI Key: NIJXHOAJAOIJJZ-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Potential

  • Antitumor Agent : The compound 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a derivative of 4-(1-Hydroxyethyl)benzamide, has been explored as a promising antitumor agent. Research into its activity both in vitro and in vivo suggests its significance in cancer treatment research (Santos et al., 2013).

Enzyme Inhibition

  • SCD-1 Inhibition : Derivatives like 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme linked to metabolic diseases. This demonstrates its potential in therapeutic applications (Uto et al., 2009).

Material Chemistry

  • Metalloligand Applications : Studies on compounds like 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide show their use as metalloligands in designing single-molecule and single-chain magnets. This application is crucial for advanced material science and nanotechnology (Costes et al., 2010).

Polymer Chemistry

  • Polymer Functionalization : The synthesis of N,N-diisopropyl-4-(1-hydroxy-1-phenylethyl)benzamide and its application in functionalizing polymers showcase its importance in polymer chemistry. This has implications for the development of new materials with specific characteristics (Summers & Quirk, 1998).

Photocatalysis

  • Water Decontamination Technology : Derivatives of this compound, like benzamide, have been studied for their potential application in water decontamination technology. Their ability to induce oxidation processes under visible light highlights their role in environmental remediation and clean technology (Bessekhouad et al., 2005).

Pharmaceutical Chemistry

  • Antibacterial Activity : New derivatives of benzamide, including this compound, have been synthesized and evaluated for their antibacterial activities. This highlights its potential in the development of new antimicrobial agents (Ertan et al., 2007).

Safety and Hazards

The safety information for “4-(1-Hydroxyethyl)benzamide” includes the following hazard statements: H315-H319-H335 . This indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

4-(1-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-6,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJXHOAJAOIJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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